![molecular formula C22H30N2O2 B1384973 N-(3-Aminophenyl)-2-[2,4-DI(tert-butyl)phenoxy]-acetamide CAS No. 1020722-83-1](/img/structure/B1384973.png)
N-(3-Aminophenyl)-2-[2,4-DI(tert-butyl)phenoxy]-acetamide
Vue d'ensemble
Description
N-(3-Aminophenyl)-2-[2,4-DI(tert-butyl)phenoxy]-acetamide is a small organic molecule belonging to the family of N-acetyl amides. It is a synthetic compound that has been widely used in scientific research due to its unique properties. This molecule has been studied for its potential applications in biochemistry, physiology, and pharmacology.
Applications De Recherche Scientifique
Synthesis and Pharmacological Potential
- A study by Rani et al. (2016) explored the synthesis of acetamide derivatives, including those similar to N-(3-Aminophenyl)-2-[2,4-DI(tert-butyl)phenoxy]-acetamide, for potential cytotoxic, anti-inflammatory, analgesic, and antipyretic applications. They found that the presence of bromo, tert-butyl, and nitro groups enhanced the activity of these compounds (Rani, Pal, Hegde, & Hashim, 2016).
Chemical Reactions and Kinetics
- Research by Magadum & Yadav (2018) investigated the chemoselective acetylation of 2-aminophenol to form acetamides like N-(2-Hydroxyphenyl)acetamide, an intermediate in the synthesis of antimalarial drugs. They studied various acyl donors and reaction conditions, providing insights into the reaction mechanisms and kinetics (Magadum & Yadav, 2018).
Molecular Structure Analysis
- Romero et al. (2008) synthesized and analyzed substituted N-(2-hydroxyphenyl)-acetamides, exploring their hydrogen bonding and molecular structures through NMR and X-ray crystallography. This study offers a deeper understanding of the molecular behavior of similar acetamides (Romero & Margarita, 2008).
Potential Biological Activities
- A study by Liu & Mabury (2021) analyzed the metabolism and potential biological markers of exposure to antioxidants similar to this compound, providing insights into human exposure and environmental impact (Liu & Mabury, 2021).
Electrochemical Synthesis and Applications
- Jamshidi & Nematollahi (2017) reported green electrochemical strategies for synthesizing N-phenylquinoneimine derivatives, including N-(4-Aminophenyl) acetamide. This highlights an environmentally friendly approach to synthesizing similar compounds (Jamshidi & Nematollahi, 2017).
Propriétés
IUPAC Name |
N-(3-aminophenyl)-2-(2,4-ditert-butylphenoxy)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N2O2/c1-21(2,3)15-10-11-19(18(12-15)22(4,5)6)26-14-20(25)24-17-9-7-8-16(23)13-17/h7-13H,14,23H2,1-6H3,(H,24,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INPSCMKGGIYSKO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C=C1)OCC(=O)NC2=CC=CC(=C2)N)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




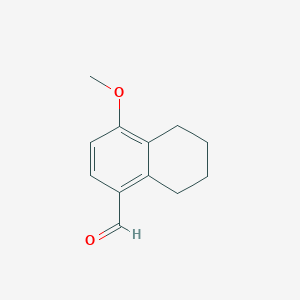


![1,3,4,6-Tetrahydropyrrolo[3,2-e]-[1,4]diazepine-2,5-dione](/img/structure/B1384897.png)
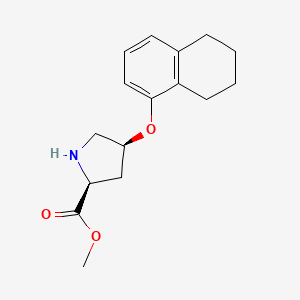
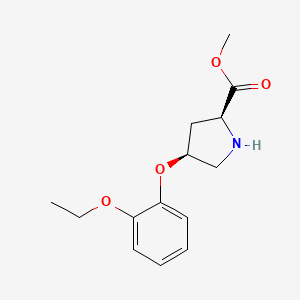
![Methyl (2S,4S)-4-[2-(trifluoromethyl)phenoxy]-2-pyrrolidinecarboxylate](/img/structure/B1384904.png)
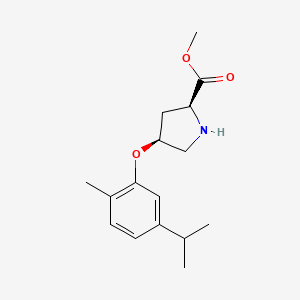

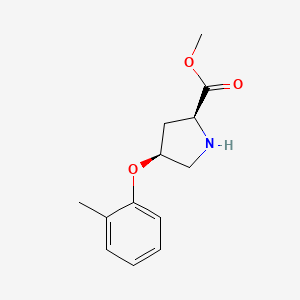

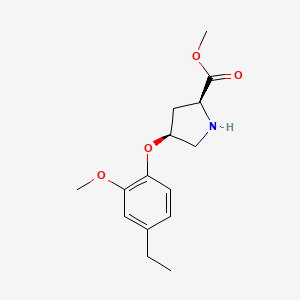
![1-[(2-Fluoro-5-bromo-4-methylsulfonyl)phenyl]-piperazine](/img/structure/B1384911.png)